5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine

Process Chemistry Medicinal Chemistry Scale-up Synthesis

5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine (CAS 529508-57-4) is a heterobifunctional pyrrolo[2,1-f][1,2,4]triazine building block possessing a reactive bromomethyl group at C-5 and a chlorine substituent at C-4 on the electron-deficient heterocyclic core. This compound serves as a pivotal late-stage intermediate in the synthesis of potent dual EGFR/HER2 tyrosine kinase inhibitors, including the clinical candidate BMS-690514.

Molecular Formula C7H5BrClN3
Molecular Weight 246.49 g/mol
CAS No. 529508-57-4
Cat. No. B1343044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine
CAS529508-57-4
Molecular FormulaC7H5BrClN3
Molecular Weight246.49 g/mol
Structural Identifiers
SMILESC1=CN2C(=C1CBr)C(=NC=N2)Cl
InChIInChI=1S/C7H5BrClN3/c8-3-5-1-2-12-6(5)7(9)10-4-11-12/h1-2,4H,3H2
InChIKeyAYCNJTDTQXSPEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine (CAS 529508-57-4): A Bifunctional Intermediate for Kinase-Targeted Synthesis


5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine (CAS 529508-57-4) is a heterobifunctional pyrrolo[2,1-f][1,2,4]triazine building block possessing a reactive bromomethyl group at C-5 and a chlorine substituent at C-4 on the electron-deficient heterocyclic core . This compound serves as a pivotal late-stage intermediate in the synthesis of potent dual EGFR/HER2 tyrosine kinase inhibitors, including the clinical candidate BMS-690514 [1][2]. Its value derives from the orthogonal reactivity of its two electrophilic sites, enabling sequential, chemoselective functionalization to rapidly generate diverse compound libraries .

Procurement Rationale for 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine: Why Simple Analogs Cannot Substitute for This Key Intermediate


The unique value of 5-(bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine resides in its precisely positioned orthogonal electrophilic centers, a structural feature not replicated by any single commercially available analog. The C-4 chlorine atom is activated toward nucleophilic aromatic substitution (SNAr) by the electron-deficient triazine ring, while the C-5 bromomethyl group serves as an alkylating handle . Replacing this compound with 4-chloro-5-methyl-pyrrolo[2,1-f][1,2,4]triazine (CAS 529508-56-3) forfeits the C-5 electrophilic handle, necessitating additional synthetic steps to introduce a functionalizable group at that position . Conversely, the 4-methylthio congener 5-(bromomethyl)-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine (CAS 1823897-62-6) provides a substantially poorer leaving group at C-4 (SMe vs Cl), compromising the efficiency of the subsequent SNAr diversification step . These structural distinctions make the target compound essentially irreplaceable for any synthesis route requiring sequential, chemoselective elaboration at both the C-4 and C-5 positions.

Quantitative Differentiation Evidence for 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine


Superior Synthetic Efficiency: 98% Isolated Yield Outperforms Analogous Bromination Procedures

The radical bromination of 4-chloro-5-methyl-pyrrolo[2,1-f][1,2,4]triazine to yield the target compound proceeds with a 98% isolated yield at the 17.24 g (102.9 mmol) input scale, as documented in patent US2005/197339 . This performance contrasts sharply with the bromination of structurally analogous 4-chloro-5-methylquinoline to 7-bromo-4-chloro-5-methylquinoline, which has been reported with only a 49.5% isolated yield under comparable radical bromination conditions . The 98% yield translates to a 1.98-fold improvement in mass efficiency relative to the comparator, directly reducing precursor material costs and waste generation for any scale-up campaign.

Process Chemistry Medicinal Chemistry Scale-up Synthesis

Dual Orthogonal Electrophilic Reactivity: C-4 Chlorine vs C-5 Bromomethyl Enables Sequential Chemoselective Functionalization

The compound presents two electronically differentiated electrophilic centers on the pyrrolo[2,1-f][1,2,4]triazine scaffold: a C-4 chlorine activated for SNAr by the electron-withdrawing triazine ring, and a C-5 benzylic bromomethyl group primed for SN2 alkylation . This orthogonality permits sequential diversification without protecting group manipulation — a capability absent in both 4-chloro-5-methyl-pyrrolo[2,1-f][1,2,4]triazine (no C-5 handle) and 5-(bromomethyl)-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine, where the 4-SMe group is a substantially poorer leaving group than 4-Cl (class-level principle: aryl chlorides undergo SNAr approximately 10²–10³ fold faster than the corresponding aryl methyl sulfides under identical conditions [1]). Consequently, the 4-Cl derivative yields faster and higher-conversion SNAr reactions with amine nucleophiles compared to the 4-SMe analog.

Medicinal Chemistry Chemical Biology Parallel Synthesis

Commercial Availability at High Purity: 98% (HPLC) from Multiple Suppliers

The target compound is commercially available at 98% purity (Leyan, catalog 1523956) and 96% purity (Beyotime, catalog Y162165) . In contrast, the closest C-4 substituted analog, 5-(bromomethyl)-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine (CAS 1823897-62-6), is listed only at 95% purity from available sources . For procurement purposes, the higher available purity specification (98% vs 95%) reduces the impurity burden for subsequent synthetic transformations, potentially improving yields in SNAr coupling steps where electrophilic impurities could consume the nucleophile.

Chemical Procurement Quality Control Building Blocks

Proven Lineage to Clinical-Stage Dual EGFR/HER2 Inhibitor BMS-690514

The target compound is the direct penultimate intermediate in the synthesis of BMS-690514, a clinical-stage oral tyrosine kinase inhibitor with reported IC₅₀ values of 5 nM (EGFR), 9 nM (HER2), and 60 nM (HER4) [1]. The related compound 8l, derived via C-4 amination of this intermediate, demonstrated in vivo oral efficacy in both EGFR- and HER2-driven human tumor xenograft models [2]. Alternative pyrrolotriazine intermediates lacking the C-5 bromomethyl handle (e.g., 4-chloro-5-methyl variant) cannot access this inhibitor series without additional de novo synthetic steps, as the C-5 aminomethyl linkage is essential for kinase binding [2].

Oncology Kinase Inhibitors Drug Discovery

Documented Scalability: Multi-Gram Synthesis Achieved Without Chromatographic Purification

The patented synthesis (US2005/197339) demonstrates preparation of the target compound on a 17.24 g precursor scale, yielding 24.8 g (98%) of crude product requiring only extractive workup — no chromatography . This contrasts with many structurally similar heterocyclic bromomethyl intermediates that necessitate column chromatography for adequate purity. For instance, the radical bromination of 4-chloro-5-methylquinoline (a structurally related heteroaromatic) required chromatographic separation of regioisomers to isolate the desired 7-bromo product in only 49.5% yield . The avoidance of chromatography at multi-gram scale is a critical factor for procurement when planning kilogram-level synthesis campaigns.

Process Research Scale-up Manufacturing

Optimal Application Scenarios for 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine in Research and Industrial Settings


Medicinal Chemistry: Rapid Generation of C-4 Aminated Dual EGFR/HER2 Inhibitor Libraries

The compound's orthogonal reactivity enables a two-step, one-pot diversification sequence: first, SNAr amination at C-4 with a panel of aniline nucleophiles, followed by SN2 alkylation at C-5 with amine-containing fragments (e.g., 4-aminopiperidine). This convergent strategy was employed by Fink et al. to generate a focused library of 5-((4-aminopiperidin-1-yl)methyl)-pyrrolo[2,1-f][1,2,4]triazin-4-amines, yielding compound 8l with in vivo oral efficacy in both EGFR- and HER2-driven xenograft models [1]. Procurement of the compound is essential for any group replicating or expanding this validated dual EGFR/HER2 inhibitor series.

Process Chemistry: Kilogram-Scale Synthesis of the BMS-690514 Pyrrolotriazine Nucleus

The compound is the direct precursor to functionalized pyrrolotriazine 1b, the advanced intermediate used by Zheng et al. to manufacture BMS-690514 on a multi-kilogram scale [2]. The process-chemistry-friendly attributes — chromatography-free isolation, 98% yield, and the use of standard radical bromination conditions — were critical factors in the successful scale-up campaign. Procurement groups supporting process R&D for pyrrolotriazine-based kinase inhibitors should prioritize this intermediate for its established scalability.

Chemical Biology: Synthesis of Affinity Probes and PROTACs Targeting ErbB Kinases

The C-5 bromomethyl group provides a convenient attachment point for polyethylene glycol (PEG) linkers, enabling the synthesis of biotinylated affinity probes or PROTAC (proteolysis-targeting chimera) molecules derived from the validated EGFR/HER2 inhibitor scaffold . The ability to sequentially functionalize C-4 (kinase-binding element) and C-5 (linker attachment) without protecting group chemistry is particularly advantageous for chemical biology applications requiring bifunctional molecules. This capability is not available with non-bromomethyl pyrrolotriazine intermediates.

Quality Control and Reference Standard Procurement

Multiple commercial suppliers offer the compound at high purity (96–98%), with batch-specific certificates of analysis available . For laboratories requiring a well-characterized reference standard of the pyrrolo[2,1-f][1,2,4]triazine bromomethyl intermediate — for impurity profiling, analytical method development, or as a starting material for GMP synthesis — the compound's multi-supplier availability and documented purity specifications make it a more reliable procurement choice than single-source or lower-purity alternatives.

Quote Request

Request a Quote for 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.